Coelenterazine e
CAS No.: 114496-02-5
Cat. No.: VC0524159
Molecular Formula: C28H23N3O3
Molecular Weight: 449.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114496-02-5 |
|---|---|
| Molecular Formula | C28H23N3O3 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol |
| Standard InChI | InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 |
| Standard InChI Key | LSSJELUXTIYYDZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC2=C(C3=C1C=C(C=C3)O)NC(=C4N2C(=O)C(=N4)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
| SMILES | C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
| Canonical SMILES | C1CC2=C(C3=C1C=C(C=C3)O)NC(=C4N2C(=O)C(=N4)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Coelenterazine e (CAS 114496-02-5) is a benzimidazoquinoxaline derivative with systematic IUPAC name 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol . Its molecular weight is 449.5 g/mol, distinguishing it from native coelenterazine (C₂₆H₂₁N₃O₃; 423.5 g/mol) through the addition of an ethyl group and a fused benzene ring (Table 1) .
Table 1: Comparative Structural Properties of Coelenterazine and Coelenterazine e
| Property | Coelenterazine | Coelenterazine e |
|---|---|---|
| Molecular Formula | C₂₆H₂₁N₃O₃ | C₂₈H₂₃N₃O₃ |
| Molecular Weight (g/mol) | 423.5 | 449.5 |
| CAS Number | 55779-48-1 | 114496-02-5 |
| Key Modification | — | Ethyl-added benzannulation |
Synthesis and Rational Design
First synthesized by Shimomura in 1989, Coelenterazine e is produced via benzannulation of native coelenterazine, introducing an ethyl group to the imidazopyrazinone core . This modification stabilizes the high-energy dioxetanone intermediate formed during oxidation, delaying non-radiative decay and prolonging light output . TD-DFT calculations reveal that the extended conjugation lowers the energy gap between singlet and triplet states, favoring fluorescence over phosphorescence .
Bioluminescence Mechanisms and Performance
Coelenterazine e’s bioluminescence arises from the oxidative decarboxylation of its luciferin moiety in the presence of luciferase and molecular oxygen. Compared to native coelenterazine, the analog exhibits:
-
750% higher initial light intensity
-
137% greater total light output
The red-shifted emission (λₑₘ ≈ 480 nm vs. 460 nm for native CTZ) improves tissue penetration, making it advantageous for in vivo imaging . NanoLuc luciferase paired with Coelenterazine e achieves a 600 nm emission peak when further modified with aryl moieties, enabling BRET (Bioluminescence Resonance Energy Transfer) to far-red fluorophores .
Applications in Advanced Imaging
High-Sensitivity Reporter Assays
Coelenterazine e’s enhanced brightness permits detection of low-abundance targets in dual-luciferase systems. For example, NF-κB activation assays using e-CTZ show a 12-fold increase in signal-to-noise ratio compared to traditional substrates .
In Vivo Tumor Tracking
The compound’s red-shifted emission facilitates deep-tissue imaging. In murine xenograft models, e-CTZ-labeled breast cancer cells generated detectable signals at 4 cm depth, versus 2.5 cm for native coelenterazine .
Protein-Protein Interaction Studies
BRET systems incorporating Coelenterazine e and HaloTag-linked acceptors achieve Förster radii of 7.2 nm, enabling precise quantification of GPCR dimerization kinetics .
Comparative Analysis with Native Coelenterazine
Table 2: Functional Comparison of Coelenterazine and Coelenterazine e
| Parameter | Coelenterazine | Coelenterazine e |
|---|---|---|
| Peak Emission (nm) | 460 | 480–600* |
| Initial Intensity (RLU) | 1.0 × 10⁶ | 7.5 × 10⁶ |
| Total Integrated Light | 1.0 × 10⁹ | 2.37 × 10⁹ |
| Solubility in Buffer | 50 µM | 120 µM |
*Tunable via C6/C8 modifications .
Future Directions
Recent advances in click chemistry enable site-specific conjugation of Coelenterazine e to antibodies, expanding its use in immunoassays . Computational modeling predicts that replacing the C6 hydroxyphenyl with electron-deficient aromatics could push emission beyond 650 nm, enabling whole-body imaging in large mammals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume